3-(4-Fluorophenyl)chroman-4-one
Overview
Description
KBU2046 is a small molecule inhibitor known for its ability to inhibit cell motility and invasion, effectively suppressing cancer metastasis. It has shown promising results in preclinical studies, particularly in the context of triple-negative breast cancer and prostate cancer .
Preparation Methods
The synthesis of KBU2046 involves a fragment-based chemical synthesis diversification approach. Starting from an isoflavone chemical scaffold, multiple synthesis and biological assay iterations were employed to develop a refined structure-activity relationship map . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
KBU2046 undergoes various chemical reactions, including:
Oxidation: KBU2046 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert KBU2046 into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the KBU2046 molecule, modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
KBU2046 has a wide range of scientific research applications, including:
Cancer Research: KBU2046 has been extensively studied for its potential to inhibit cancer cell motility and invasion, making it a promising candidate for cancer therapy
Medicine: KBU2046 has potential therapeutic applications in the treatment of metastatic cancers, particularly triple-negative breast cancer and prostate cancer
Industry: KBU2046 can be used in the development of new cancer therapies and diagnostic tools
Mechanism of Action
KBU2046 functions as a novel transforming growth factor-beta (TGF-β1) inhibitor, effectively suppressing tumor cell motility in vitro. It directly down-regulates leucine-rich repeat-containing 8 family, member E (LRRC8E), latent TGFβ-binding protein 3 (LTBP3), dynein light chain 1 (DNAL1), and MAF family of bZIP transcription factors (MAFF) genes. Additionally, KBU2046 decreases phosphorylation levels of Raf and ERK, leading to the deactivation of the ERK signaling pathway, which impedes cancer invasion and metastasis .
Comparison with Similar Compounds
KBU2046 is compared with other similar compounds, such as genistein. While genistein also inhibits cancer cell invasion, KBU2046 has greater anti-invasion efficacy and lacks the cell toxicity or estrogenic activity associated with genistein . Other similar compounds include:
Genistein: An isoflavone with anti-cancer properties but potential toxicity.
Docetaxel: A chemotherapy drug that, when combined with KBU2046, shows improved inhibition of metastasis.
KBU2046 stands out due to its high specificity, lack of toxicity, and potent anti-invasion properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFGKFIJBGYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.